3-(Cyanomethyl)-2,4,5-trimethylthiophene 3-(Cyanomethyl)-2,4,5-trimethylthiophene
Brand Name: Vulcanchem
CAS No.: 112440-49-0
VCID: VC20816609
InChI: InChI=1S/C9H11NS/c1-6-7(2)11-8(3)9(6)4-5-10/h4H2,1-3H3
SMILES: CC1=C(SC(=C1CC#N)C)C
Molecular Formula: C9H11NS
Molecular Weight: 165.26 g/mol

3-(Cyanomethyl)-2,4,5-trimethylthiophene

CAS No.: 112440-49-0

Cat. No.: VC20816609

Molecular Formula: C9H11NS

Molecular Weight: 165.26 g/mol

* For research use only. Not for human or veterinary use.

3-(Cyanomethyl)-2,4,5-trimethylthiophene - 112440-49-0

Specification

CAS No. 112440-49-0
Molecular Formula C9H11NS
Molecular Weight 165.26 g/mol
IUPAC Name 2-(2,4,5-trimethylthiophen-3-yl)acetonitrile
Standard InChI InChI=1S/C9H11NS/c1-6-7(2)11-8(3)9(6)4-5-10/h4H2,1-3H3
Standard InChI Key GVRRCQCZKOPGDZ-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1CC#N)C)C
Canonical SMILES CC1=C(SC(=C1CC#N)C)C

Introduction

Chemical Identity and Structure

3-(Cyanomethyl)-2,4,5-trimethylthiophene is an organic compound built around a five-membered aromatic heterocycle containing sulfur. Its structure features three methyl groups at positions 2, 4, and 5 of the thiophene ring, along with a cyanomethyl group (-CH₂CN) at position 3. This unique arrangement creates a molecule with both hydrophobic elements from the methyl groups and a reactive nitrile functionality from the cyanomethyl group .

The compound contains a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. The presence of the cyanomethyl group introduces a nitrile functional group (-C≡N) attached to a methylene (-CH₂-) bridge, enhancing its reactivity and potential applications in organic synthesis . The three methyl groups positioned at the 2, 4, and 5 positions of the thiophene ring contribute significantly to its hydrophobic nature and influence its electronic properties, making it suitable for various chemical reactions .

Basic Identification Data

The compound can be identified through several standard identifiers and parameters as outlined in Table 1.

ParameterValue
CAS Number112440-49-0
Molecular FormulaC₉H₁₁NS
Molecular Weight165.26 g/mol
Primary IUPAC Name3-(Cyanomethyl)-2,4,5-trimethylthiophene
FormPowder to crystal
ColorWhite to Orange to Green

Table 1: Basic identification parameters of 3-(Cyanomethyl)-2,4,5-trimethylthiophene

Nomenclature and Alternative Names

The compound is known by several synonyms in chemical literature and commercial contexts. These alternative names often reflect different aspects of its chemical structure or naming conventions.

Common Synonyms

3-(Cyanomethyl)-2,4,5-trimethylthiophene is also referred to by the following synonyms:

  • Cyanomethyltrimethylthophene

  • 2,4,5-Trimethylthiophene-3-acetonitrile

  • 2,4,5-Trimethyl-3-thiopheneacetonitrile

  • 4-(Cyanomethyl)-2,3,5-trimethylthiophene

  • 2,4,5-Trimethyl-3-(cyanomethyl)thiophene

  • 3-Thiopheneacetonitrile, 2,4,5-trimethyl-

  • 2-(2,4,5-Trimethylthiophen-3-yl)acetonitrile

This variety of names reflects different systematic naming approaches and highlights the compound's functional groups in different ways.

Physical and Chemical Properties

3-(Cyanomethyl)-2,4,5-trimethylthiophene exhibits specific physical and chemical properties that determine its behavior in different environments and reactions. These properties are crucial for understanding its potential applications and handling requirements.

Physical Properties

The physical properties of the compound are summarized in Table 2.

PropertyValue
Melting Point66°C
Boiling Point130°C at 0.7 mm Hg
Density1.073±0.06 g/cm³ (Predicted)
AppearancePowder to crystal
ColorWhite to Orange to Green
SolubilitySoluble in Methanol

Table 2: Physical properties of 3-(Cyanomethyl)-2,4,5-trimethylthiophene

Chemical Properties and Reactivity

The chemical structure of 3-(Cyanomethyl)-2,4,5-trimethylthiophene suggests several reactive sites and properties:

  • The nitrile group (-C≡N) in the cyanomethyl substituent is an electron-withdrawing group that can participate in various chemical reactions, including hydrolysis to form carboxylic acids, reduction to form amines, and nucleophilic additions .

  • The thiophene ring, being aromatic, can undergo electrophilic aromatic substitution reactions, although the presence of the three methyl groups and the cyanomethyl group may influence reactivity and regioselectivity .

  • The methyl groups at positions 2, 4, and 5 contribute to the hydrophobic nature of the molecule and can potentially undergo oxidation reactions .

  • The molecule likely exhibits moderate stability under standard conditions but may be sensitive to strong acids or bases due to the presence of the nitrile group .

Supplier/ReferenceQuantityPrice (€)
IN-DA003EQ8100mg58.00
IN-DA003EQ8250mg70.00
IN-DA003EQ81g127.00
IN-DA003EQ85g309.00
54-OR938038100mg69.00
54-OR938038250mg86.00
54-OR9380381g184.00
54-OR9380385g805.00
3B-C12281g143.00
3B-C12285g470.00

Table 3: Commercial pricing for 3-(Cyanomethyl)-2,4,5-trimethylthiophene from selected suppliers

Additionally, the compound is available from multiple global suppliers, including:

  • Hubei Ipure Biology Co., Ltd. (China)

  • Career Henan Chemica Co. (China)

  • Dayang Chem (Hangzhou) Co., Ltd. (China)

  • GIHI CHEMICALS CO., LIMITED (China)

  • Aladdin Scientific (United States)

  • J & K SCIENTIFIC LTD. (China)

  • TCI (Shanghai) Development Co., Ltd. (China)

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